Comprehensive Synthesis and Mechanistic Pathway of 1-(5-Vinylpyridin-2-yl)azepane: A Technical Guide for Drug Development
Comprehensive Synthesis and Mechanistic Pathway of 1-(5-Vinylpyridin-2-yl)azepane: A Technical Guide for Drug Development
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Introduction & Retrosynthetic Strategy
1-(5-Vinylpyridin-2-yl)azepane is a specialized heterocyclic building block characterized by a seven-membered azepane (hexamethyleneimine) ring conjugated to a pyridine core, which is further functionalized with a reactive vinyl group at the C5 position[1]. Such 2-amino-5-vinylpyridine derivatives are highly valued in medicinal chemistry, frequently serving as critical intermediates for the development of kinase inhibitors (such as PLK4 inhibitors) and advanced functional materials[2].
To synthesize this molecule efficiently, two primary retrosynthetic disconnections are evaluated:
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Route A (Vinylation First): Direct amination of a pre-vinylated scaffold, such as 2-bromo-5-vinylpyridine[3], with azepane via Buchwald-Hartwig cross-coupling.
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Route B (Amination First): Regioselective amination of 2,5-dibromopyridine to form the intermediate 1-(5-bromopyridin-2-yl)azepane[4], followed by a palladium-catalyzed Suzuki-Miyaura vinylation.
Route B is the preferred, highly scalable pathway. The C2 position of the pyridine ring is highly electrophilic and readily undergoes Nucleophilic Aromatic Substitution (SNAr) without the need for transition-metal catalysis[5]. Subsequent vinylation utilizes stable organoboron reagents, minimizing the polymerization side-reactions that are notoriously common when handling free vinyl halides at elevated temperatures.
Route B: Sequential SNAr and Suzuki-Miyaura Vinylation (Preferred Pathway)
Fig 1. Two-step sequential synthesis of 1-(5-Vinylpyridin-2-yl)azepane via SNAr and Suzuki coupling.
Step 1: Regioselective SNAr to form 1-(5-Bromopyridin-2-yl)azepane
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Mechanistic Causality: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, significantly lowering the LUMO energy at the ortho (C2) and para (C4) positions. When 2,5-dibromopyridine is used, the C2-bromine is highly activated towards nucleophilic attack by the secondary amine (azepane). The C5-bromine, being meta to the pyridine nitrogen, remains unreactive under these conditions, ensuring near-perfect regioselectivity[5].
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Protocol:
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Charge a dry reaction vessel with 2,5-dibromopyridine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).
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Add azepane (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of azepane which would otherwise halt the nucleophilic attack.
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Stir the mixture at 90 °C for 12 hours.
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Cool the reaction to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times.
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Wash the combined organic layers with brine (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-(5-bromopyridin-2-yl)azepane[4].
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Step 2: Suzuki-Miyaura Vinylation
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Mechanistic Causality: The introduction of the vinyl group is achieved via Pd-catalyzed cross-coupling. Potassium vinyltrifluoroborate is selected over vinylboronic acid due to its superior bench stability and resistance to protodeboronation. In the biphasic solvent system, the trifluoroborate salt slowly hydrolyzes to the active boronic acid, providing a controlled release that prevents homocoupling. The Pd(dppf)Cl₂ catalyst features a bidentate ligand with a large bite angle, which stabilizes the Pd(II) intermediate and accelerates the final reductive elimination step to form the C-C bond[2].
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Protocol:
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In a Schlenk flask, combine 1-(5-bromopyridin-2-yl)azepane (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
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Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the hydrolysis/transmetalation step of the trifluoroborate.
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Add Pd(dppf)Cl₂ (0.05 equiv) under a strict N₂ atmosphere to prevent catalyst oxidation.
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Heat the mixture to 85 °C for 8 hours.
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Filter the crude mixture through a Celite pad to remove palladium black, extract with Dichloromethane (DCM), and purify via column chromatography to isolate 1-(5-Vinylpyridin-2-yl)azepane[1].
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Fig 2. Catalytic cycle of the Suzuki-Miyaura vinylation step yielding the final azepane derivative.
Route A: Direct Amination via Buchwald-Hartwig Cross-Coupling (Alternative)
For scenarios where 2-bromo-5-vinylpyridine[3] is utilized as the starting material, direct SNAr is sluggish due to the electron-donating resonance nature of the vinyl group at the 5-position, which partially deactivates the pyridine ring towards nucleophiles. Therefore, a Buchwald-Hartwig amination is employed.
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Protocol: React 2-bromo-5-vinylpyridine (1.0 equiv) and azepane (1.2 equiv) in anhydrous Toluene. Add Sodium tert-butoxide (t-BuONa, 1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv). Heat at 100 °C for 12 hours under N₂.
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Causality: The bulky, bidentate BINAP ligand forces the azepane and pyridine moieties into close proximity on the Pd(II) center, overcoming steric hindrance and driving the reductive elimination to form the C-N bond.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters and expected yields for both synthetic routes, providing a quick-reference benchmark for process scale-up.
| Route | Reaction Step | Catalyst / Base | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| Route B | Regioselective SNAr | None / K₂CO₃ | DMF | 90 | 12 | 85 - 95 |
| Route B | Suzuki-Miyaura Vinylation | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane / H₂O (4:1) | 85 | 8 | 75 - 85 |
| Route A | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP / t-BuONa | Toluene | 100 | 12 | 65 - 75 |
References
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A mild, catalyst-free synthesis of 2-aminopyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]
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1-(5-Vinylpyridin-2-yl)azepane | C13H18N2 | CID 102546758 Source: PubChem (NIH) URL:[Link]
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The Discovery of PLK4 Inhibitors: (E)-3-(1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. 1-(5-Vinylpyridin-2-yl)azepane | C13H18N2 | CID 102546758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 109-11-5 | Morpholin-3-one | Rivaroxaban Related | Ambeed.com [ambeed.com]
- 4. chemscene.com [chemscene.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
